3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL

Catalog No.
S15875738
CAS No.
M.F
C9H9BrF3NO
M. Wt
284.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropro...

Product Name

3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL

IUPAC Name

3-amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-ol

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

InChI

InChI=1S/C9H9BrF3NO/c10-6-3-5(1-2-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2

InChI Key

GHGRRQSDNKERIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(CO)(F)F)N)Br)F

3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL is a complex organic compound notable for its unique structure, which includes an amino group, a bromo substituent, and two fluorine atoms. Its molecular formula is C9H9BrF3NOC_9H_9BrF_3NO, and it has a molecular weight of 284.07 g/mol. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug development and biological research .

The compound's structure allows it to participate in various

The chemical reactivity of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield amines or alcohols, depending on the reducing agents used.
  • Oxidation Reactions: Under oxidative conditions, the compound may convert to corresponding ketones or aldehydes .

These reactions are crucial for its application in organic synthesis and medicinal chemistry.

Research indicates that 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL exhibits notable biological activity. It has been studied for its potential as:

  • Antibacterial Agent: Preliminary studies suggest that the compound may possess antibacterial properties, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Investigations into its mechanism of action indicate potential anticancer effects, possibly through the inhibition of specific enzymes or pathways involved in tumor growth .

These biological activities highlight the compound's relevance in pharmaceutical research and development.

Several synthesis methods have been proposed for 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL:

  • Starting Materials: The synthesis typically begins with commercially available fluorinated phenols and bromoalkanes.
  • Reagents: Common reagents include bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile.
  • Procedure: A typical procedure involves nucleophilic substitution followed by functional group modifications to achieve the final product.

The specific conditions (temperature, reaction time) can vary based on desired yields and purity levels .

The applications of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL span several fields:

  • Medicinal Chemistry: Its unique structure makes it a valuable candidate for drug discovery and development targeting various diseases.
  • Material Science: The compound can be utilized in creating new materials with specific chemical properties, such as polymers and coatings.
  • Biochemical Research: It serves as a tool for studying enzyme interactions and protein binding due to its ability to modulate biological pathways .

Studies on the interactions of 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL with biological molecules have shown:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Protein Binding: Research indicates that it can bind to certain proteins, affecting their function and potentially leading to therapeutic effects .

These interaction studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrileContains a nitrile group instead of alcoholPotentially different reactivity due to nitrile
(S)-3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropanoic acidContains a carboxylic acid groupDifferent biological activity profile due to acidic nature
3-(3-Bromo-4-fluorophenyl)-1,1-difluoropropan-2-amineLacks hydroxyl groupDifferent pharmacological properties due to amine functionality

Uniqueness

What sets 3-Amino-3-(3-bromo-4-fluorophenyl)-2,2-difluoropropan-1-OL apart from these similar compounds is its specific combination of amino, bromo, and difluoro substituents. This unique structural arrangement confers distinct chemical reactivity and biological properties that make it particularly valuable in targeted research and therapeutic applications .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

282.98196 g/mol

Monoisotopic Mass

282.98196 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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